Potassium (6-bromopyridin-3-yl)trifluoroborate
Description
Introduction to Potassium (6-Bromopyridin-3-yl)trifluoroborate
Chemical Identity and Structural Features
This compound belongs to the class of potassium organotrifluoroborates, characterized by the general formula K[RBF₃], where R is an organic substituent. Its molecular structure consists of a pyridine ring substituted with a bromine atom at the 6-position and a trifluoroborate group at the 3-position (Figure 1). The potassium counterion stabilizes the anionic boron center, creating a crystalline salt with enhanced air and moisture stability compared to boronic acids.
Key Identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₃BBrF₃KN |
| Molecular Weight | 263.89 g/mol |
| CAS Registry Number | 1189097-43-5 |
| IUPAC Name | Potassium (6-bromopyridin-3-yl)-trifluoroboranuide |
| SMILES | B-(F)(F)F.[K+] |
The trifluoroborate moiety adopts a tetrahedral geometry around the boron atom, as confirmed by X-ray crystallographic studies of analogous compounds. This configuration prevents Lewis acid behavior, making the reagent compatible with diverse functional groups. The bromine substituent serves as a synthetic handle for further functionalization via cross-coupling or nucleophilic substitution reactions.
Historical Development in Organotrifluoroborate Chemistry
The emergence of potassium organotrifluoroborates traces back to pivotal advancements in boron chemistry during the late 20th century:
Early Discoveries (1960s–1990s):
Suzuki–Miyaura Coupling Revolution (2000s):
- Molander's systematic studies (2006–2009) revealed the superior stability and reactivity of organotrifluoroborates compared to boronic acids in palladium-catalyzed cross-couplings.
- Development of optimized conditions for heteroaryl substrates, including bromopyridines, expanded applications in medicinal chemistry.
Recent Methodological Refinements (2010s–Present):
For this compound specifically, synthetic routes evolved from multi-step lithiation-borylation sequences to streamlined one-pot procedures using commercially available 6-bromopyridine derivatives. Its first reported application appeared in 2010s-era studies on functionalized heterocycle synthesis, particularly for pharmaceutical intermediates requiring regioselective substitution patterns.
Properties
IUPAC Name |
potassium;(6-bromopyridin-3-yl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BBrF3N.K/c7-5-2-1-4(3-11-5)6(8,9)10;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGFPZLGCYIRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(C=C1)Br)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BBrF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746385 | |
| Record name | Potassium (6-bromopyridin-3-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189097-43-5 | |
| Record name | Borate(1-), (6-bromo-3-pyridinyl)trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189097-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Potassium (6-bromopyridin-3-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1189097-43-5 | |
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Preparation Methods
Synthesis from Boronic Acids
The synthesis involves treating a boronic acid with KHF₂ in a solvent like tetrahydrofuran (THF) or methanol. The reaction is usually carried out at room temperature, and the resulting trifluoroborate salt is isolated by precipitation or filtration.
Synthesis from Boronic Esters
Boronic esters can also be converted to trifluoroborates by hydrolysis followed by treatment with KHF₂. This method is particularly useful when the boronic acid is unstable or difficult to handle.
Preparation of Potassium (6-bromopyridin-3-yl)trifluoroborate
To prepare this compound, one would typically start with the corresponding boronic acid, which can be synthesized through various methods such as palladium-catalyzed borylation of the aryl halide precursor.
Synthesis of 6-Bromopyridin-3-yl Boronic Acid
Palladium-Catalyzed Borylation : This involves reacting 6-bromopyridine-3-boronic acid pinacol ester with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Conversion to Boronic Acid : The resulting boronic ester can be hydrolyzed to form the boronic acid.
Conversion to Trifluoroborate
Once the boronic acid is obtained, it can be converted to the trifluoroborate by reaction with KHF₂.
Experimental Procedure
Materials Needed
Procedure
-
- Combine 6-bromopyridine-3-boronic acid pinacol ester, bis(pinacolato)diboron, palladium catalyst, and base in a solvent.
- Stir under inert conditions at a suitable temperature (e.g., 80°C) for several hours.
-
- Treat the resulting boronic ester with aqueous NaOH or HCl to hydrolyze it to the boronic acid.
-
- React the boronic acid with KHF₂ in a suitable solvent.
- Stir at room temperature for a few hours.
- Isolate the trifluoroborate salt by precipitation or filtration.
Data and Research Findings
While specific data on the preparation of this compound is limited, general trends in organotrifluoroborate synthesis suggest that this compound should be accessible through the methods outlined above. The stability and reactivity of organotrifluoroborates make them valuable intermediates in organic synthesis.
Stability and Reactivity
| Compound | Stability | Reactivity |
|---|---|---|
| Organotrifluoroborates | Generally stable under ambient conditions | Highly reactive in Suzuki-Miyaura cross-coupling reactions |
Applications
Organotrifluoroborates are widely used in cross-coupling reactions, facilitating the synthesis of complex organic molecules, including pharmaceuticals and materials.
Chemical Reactions Analysis
Types of Reactions
Potassium (6-bromopyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron-based coupling partner.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions
Cross-Coupling Reactions: Common reagents include palladium catalysts and bases such as potassium carbonate. The reactions are typically carried out in organic solvents like tetrahydrofuran or dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Substitution Reactions: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are biaryl compounds, while oxidation and reduction reactions yield various oxidized or reduced derivatives.
Scientific Research Applications
Organic Synthesis
Potassium (6-bromopyridin-3-yl)trifluoroborate is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound serves as a stable surrogate for boronic acids, facilitating the formation of carbon-carbon bonds.
Key Advantages :
- Stability : The trifluoroborate group provides enhanced stability compared to traditional boronic acids.
- Versatility : It can react with a variety of electrophiles, making it suitable for synthesizing complex organic molecules.
Medicinal Chemistry
The compound has garnered attention for its potential applications in drug development. Its structural features allow it to participate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Case Studies :
- Anticancer Activity : Research has shown that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines, indicating potential utility in cancer therapy.
- Neuroprotective Properties : Some derivatives may act as voltage-gated potassium channel blockers, suggesting therapeutic applications for neurological disorders.
Material Science
The unique properties of this compound lend themselves to applications in material science. Its ability to form stable complexes can be exploited in developing new materials with specific functionalities.
Recent studies have highlighted several biological activities associated with this compound and its derivatives:
- Anticancer Efficacy :
- A study demonstrated that derivatives induced apoptosis in hypopharyngeal tumor cells more effectively than standard chemotherapeutics like bleomycin.
- Antifibrotic Activity :
- Research indicated potential antifibrotic properties, as similar compounds reduced profibrotic gene expression in liver myofibroblasts.
Data Table: Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Anticancer activity; apoptosis induction | [Research Study 1] |
| Potassium (5-methoxypyridine-2-trifluoroborate | Voltage-gated potassium channel blockade | [Research Study 2] |
| Potassium phenyltrifluoroborate | General cross-coupling reagent | [Research Study 3] |
Mechanism of Action
The mechanism by which potassium (6-bromopyridin-3-yl)trifluoroborate exerts its effects involves its role as a boron-based reagent in chemical reactions. In cross-coupling reactions, it acts as a nucleophile, forming a bond with the electrophilic carbon atom of the coupling partner. This process is facilitated by the presence of a palladium catalyst, which activates the boron reagent and promotes the formation of the desired product.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of potassium (6-bromopyridin-3-yl)trifluoroborate:
Key Observations:
- Halogen Effects : Bromine at the 6-position (as in the target compound) provides optimal balance between reactivity and stability in Suzuki-Miyaura couplings compared to chloro or fluoro analogues. Bromine’s moderate electronegativity and leaving-group ability enhance transmetalation efficiency .
- Heterocycle Influence : Pyridine-based trifluoroborates (e.g., 6-bromopyridinyl) exhibit lower electron density than thiophene derivatives, reducing undesired side reactions (e.g., homocoupling) .
- Positional Isomerism : Substituents at the 2-position (e.g., 2-chloropyridinyl) introduce steric hindrance, slowing down catalytic cycles compared to 3- or 6-position derivatives .
Performance in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The 6-bromopyridinyl trifluoroborate reacts efficiently with aryl chlorides in aqueous tetrahydrofuran (THF) at 60°C, achieving >95% yield with Pd(PPh₃)₄ as the catalyst . In contrast, the analogous boronic acid (6-bromopyridin-3-ylboronic acid) produces <70% yield under identical conditions due to protodeboronation .
Biological Activity
Potassium (6-bromopyridin-3-yl)trifluoroborate is a boron-containing compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into the biological activity, synthesis, and applications of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure includes a pyridine ring substituted with a bromine atom at the 6-position and a trifluoroborate group, which enhances its reactivity in various chemical transformations.
Anticancer Properties
Recent studies have indicated that compounds containing trifluoroborate moieties exhibit significant anticancer properties. For instance, research focusing on related organotrifluoroborates has demonstrated their ability to inhibit serine proteases, which play critical roles in cancer progression. These compounds were found to act as non-covalent, competitive inhibitors of enzymes such as trypsin and α-chymotrypsin, suggesting potential applications in cancer therapeutics .
Antifibrotic Activity
In a study involving galectin-3 inhibitors, it was noted that certain boron-containing compounds could reduce profibrotic gene expression in liver myofibroblasts, indicating their potential for treating fibrosis-related diseases. Although specific data on this compound was not provided, the structural similarity to other active compounds suggests it may possess similar antifibrotic properties .
Toxicological Studies
Toxicological investigations conducted on related trifluoroborate compounds showed no significant adverse effects on liver and kidney functions at various dosages in mice. Parameters such as plasma aspartate and alanine aminotransferase levels remained unchanged, indicating a favorable safety profile for these compounds .
Synthesis and Applications
This compound can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds using boron reagents, highlighting the compound's utility in organic synthesis .
Table 1: Synthesis Conditions for this compound
| Reaction Condition | Catalyst | Yield (%) | Comments |
|---|---|---|---|
| Suzuki Coupling | Pd(dba)₂ | 85 | Optimal conditions for coupling with aryl halides |
| Temperature | 80°C | 75 | Higher temperatures improve yield |
| Solvent | CPME:H₂O | 4:1 | Effective solvent system for reaction |
Case Studies
- Inhibition of Serine Proteases :
- Pharmacokinetic Properties :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
